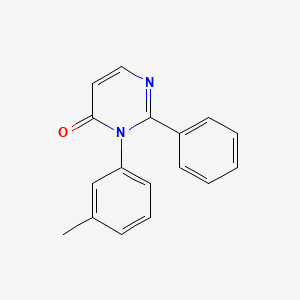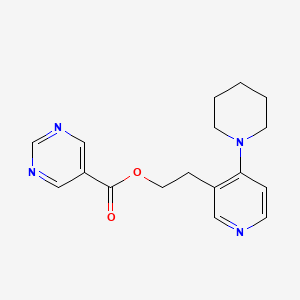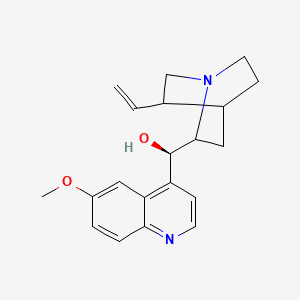
(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol, also known as quinine, is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant for its use as an antimalarial agent. The compound is characterized by its complex structure, which includes a quinoline ring and a quinuclidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol typically involves multiple steps. One common method starts with the extraction of quinine from cinchona bark. The process involves treating the bark with lime and sodium hydroxide, followed by kerosene extraction. The resulting extract is then neutralized with dilute sulfuric acid to precipitate quinine sulfate, which is further treated with ammonia to obtain quinine .
Industrial Production Methods
Industrial production of quinine involves large-scale extraction from cinchona bark. The process is optimized to maximize yield and purity. The extracted quinine is then purified through crystallization and other separation techniques to obtain the final product.
化学反应分析
Types of Reactions
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used as an antimalarial drug. It is also being researched for its potential in treating other diseases such as lupus and arthritis.
Industry: Employed in the production of various pharmaceuticals and as a standard in analytical chemistry.
作用机制
The primary mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol involves its interaction with the heme group in the malaria parasite. Quinine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite . The compound also affects the parasite’s DNA replication and protein synthesis pathways.
相似化合物的比较
Similar Compounds
Quinidine: An isomer of quinine with similar antimalarial properties but different pharmacokinetics.
Cinchonidine: Another alkaloid from cinchona bark with antimalarial activity.
Cinchonine: Similar in structure and function to quinine but less potent.
Uniqueness
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry, which contributes to its effectiveness as an antimalarial agent. Its ability to interact with heme and disrupt the parasite’s metabolic processes sets it apart from other similar compounds.
属性
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WGFDLZGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

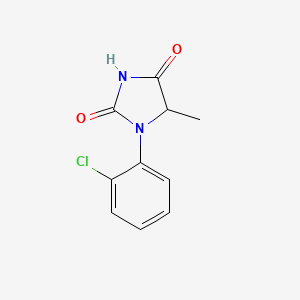



![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
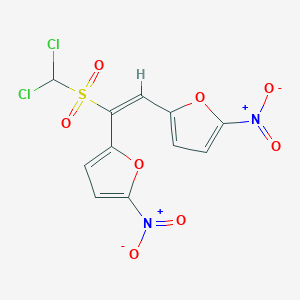
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)

